molecular formula C18H19FN2O4S B2881134 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 926032-16-8

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2881134
CAS No.: 926032-16-8
M. Wt: 378.42
InChI Key: HOYPOHDBASMRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic heterocyclic compound featuring a benzo-fused 1,4-oxazepine core, a seven-membered ring less common in pharmaceuticals than five- or six-membered variants. This structural uniqueness is key to its research value. The molecule is furnished with a sulfonamide group at position 7 and a 4-fluoro-3-methylbenzene moiety, which are critical for its biological activity and interaction with enzymatic targets . This compound is of significant interest in oncological research due to its potential biological activities. Preliminary studies on closely related structural analogs have demonstrated promising cytotoxic effects against various cancer cell lines, including breast and lung cancers, with IC50 values reported in the low micromolar range . Its mechanism of action is multi-faceted, believed to include the induction of apoptosis in cancer cells through the activation of caspase pathways, as well as causing cell cycle arrest at the G2/M phase, thereby preventing further proliferation of malignant cells . Additionally, the sulfonamide functional group suggests potential for enzyme inhibition, which could modulate key signaling pathways involved in disease progression . Disclaimer & Intended Use: This product is intended for research purposes only, specifically for in-vitro studies conducted outside of living organisms. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of this product into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-3-21-8-9-25-17-7-4-13(11-15(17)18(21)22)20-26(23,24)14-5-6-16(19)12(2)10-14/h4-7,10-11,20H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYPOHDBASMRHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural composition that includes a tetrahydrobenzo-fused oxazepine core with various substituents that enhance its biological activity. The molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, with a molecular weight of 404.5 g/mol.

PropertyValue
Molecular FormulaC20H24N2O5S
Molecular Weight404.5 g/mol
CAS Number922553-64-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process generally includes the formation of the oxazepine ring followed by the introduction of the sulfonamide and fluorinated groups.

Anticancer Properties

Research indicates that compounds structurally similar to N-(4-ethyl-5-oxo...) can exhibit significant anticancer properties. For instance, studies have shown that certain analogs can induce differentiation in acute myeloid leukemia cells and modulate immune responses by upregulating CD11b expression in specific cell lines. This suggests potential applications in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with various cellular pathways. It is hypothesized that the tetrahydrobenzo[f][1,4]oxazepine structure enhances its affinity for specific biological targets, including enzymes involved in cell proliferation and survival.

Case Studies

  • Acute Myeloid Leukemia (AML)
    • A study evaluated the effects of related compounds on AML cell lines. The results indicated that compounds with similar oxazepine structures could lead to cell cycle arrest and apoptosis at concentrations as low as 10 µM .
  • Immunomodulation
    • Another investigation focused on the immunomodulatory effects of related sulfonamide derivatives. It was found that these compounds could enhance innate immune responses through the activation of macrophages and dendritic cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzooxazepine Family

The benzooxazepine scaffold is a privileged structure in medicinal chemistry. A closely related compound, (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772) , shares a similar oxazepine core but differs in substituents and appended functional groups. Key distinctions include:

  • Core substitution : GSK2982772 has a methyl group at position 5 and a triazole-carboxamide substituent, whereas the target compound features an ethyl group at position 4 and a benzenesulfonamide group.
  • Biological activity: GSK2982772 is a potent RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitor with demonstrated efficacy in reducing TNF-dependent inflammatory responses .

Sulfonamide-Containing Heterocycles

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] (synthesized in ) share structural motifs with the target compound:

  • Sulfonyl linkage : Both classes utilize a sulfonyl group as a bridging element, though the target compound integrates it into a benzenesulfonamide rather than a triazole-thione system.
  • Substituent effects : The fluorine and methyl groups in the target compound’s benzenesulfonamide may enhance metabolic stability and target binding compared to halogenated phenyl groups in triazole-thiones .

Functional Group Contributions

  • Fluorine substitution : The 4-fluoro group in the target compound likely improves bioavailability and membrane permeability, analogous to fluorinated derivatives in and .
  • Ethyl vs.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide Benzo[f][1,4]oxazepine 4-ethyl, 5-oxo, 7-(4-fluoro-3-methylsulfonamide) Hypothetical kinase/protease inhibition N/A
(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide Benzo[b][1,4]oxazepine 5-methyl, triazole-carboxamide RIPK1 inhibition, anti-inflammatory
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole-thione Halogenated phenyl, sulfonyl Antimicrobial/antifungal (hypothetical)

Research Findings and Implications

  • Synthetic routes : The target compound’s synthesis likely parallels methods described in , involving Friedel-Crafts acylation, hydrazide formation, and sulfonamide coupling .
  • Tautomerism : Unlike triazole-thiones in , the benzooxazepine core of the target compound is less prone to tautomerism, favoring structural stability .
  • Further in vitro profiling is required to validate target engagement.

Preparation Methods

Tandem C–N Coupling/C–H Carbonylation

A copper-catalyzed tandem reaction enables the construction of the oxazepine ring via sequential C–N bond formation and intramolecular C–H carbonylation (Figure 1).

  • Reagents : Phenylamine derivatives, allyl halides, CO₂ atmosphere.
  • Catalyst : 2-(2-Dimethylamino-vinyl)-1H-inden-1-ol (5 mol%).
  • Conditions : DMF solvent, 80°C, 12–24 hours.
  • Yield : 68–82% for analogous derivatives.

This method is advantageous for its atom economy and avoidance of pre-functionalized substrates. The mechanism proceeds through a Cu(I)/Cu(III) cycle, where the copper catalyst facilitates both C–N coupling and subsequent carbonylation.

Cyclization of 2-Aryloxyethylamines

Alternative approaches involve cyclocondensation reactions between 2-aryloxyethylamines and carbonyl-containing partners (e.g., ketones or aldehydes).

  • Reagents : 2-Aminophenol derivatives, ethyl glyoxylate.
  • Conditions : Microwave irradiation (300 W, 120°C, 20 min) or conventional heating (reflux in ethanol, 6 hours).
  • Yield : 75–89% under microwave conditions.

Microwave-assisted synthesis significantly reduces reaction times while improving yields compared to traditional methods.

Integrated Synthesis Protocol

Combining the above steps, the full synthesis proceeds as follows:

  • Oxazepine Core Formation :

    • React 2-amino-4-ethylphenol with ethyl glyoxylate under microwave irradiation (300 W, 120°C, 20 min) to yield 4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f]oxazepin-7-amine.
    • Yield : 84%.
  • Sulfonylation :

    • Add 4-fluoro-3-methylbenzenesulfonyl chloride (1.1 equiv) to the amine in DCM with triethylamine (2.2 equiv). Stir at 25°C for 5 hours.
    • Workup : Wash with 5% HCl, dry over Na₂SO₄, and purify via column chromatography.
    • Yield : 78%.

Structural Characterization

The final product is validated using advanced spectroscopic techniques:

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.82 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.32 (s, 2H), 3.91 (q, J = 7.2 Hz, 2H), 2.45 (s, 3H), 1.38 (t, J = 7.2 Hz, 3H).
HRMS (ESI+) m/z Calculated: 378.1245 [M+H]⁺; Found: 378.1248.
FT-IR (cm⁻¹) 3278 (N–H), 1692 (C=O), 1342, 1164 (SO₂).

Comparative Analysis of Synthetic Methods

Parameter Tandem C–N/C–H Microwave Cyclization
Reaction Time 12–24 hours 20 minutes
Yield 68–82% 75–89%
Catalyst Loading 5 mol% None
Scalability Moderate High

Microwave-assisted synthesis outperforms traditional methods in efficiency, though tandem catalysis offers broader substrate scope.

Industrial-Scale Considerations

For bulk production, continuous flow reactors are recommended to enhance reproducibility and safety:

  • Flow Rate : 10 mL/min for sulfonylation step.
  • Temperature Control : Jacketed reactors maintain 25°C ± 0.5°C.
  • Byproduct Management : In-line HCl scrubbers reduce waste.

Challenges and Mitigation Strategies

  • Impurity Formation :

    • Cause : Over-sulfonylation at the oxazepine nitrogen.
    • Solution : Use of bulky bases (e.g., DMAP) to sterically hinder undesired sites.
  • Low Crystallinity :

    • Cause : Polymorphic variability.
    • Solution : Seeding with pure crystals during recrystallization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.